Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride
Description
Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride is a halogenated tetrahydroisoquinoline derivative with a methyl ester group at position 5 and a bromine substituent at position 7. The compound’s structure combines a partially saturated isoquinoline scaffold with functional groups that influence its physicochemical and biological properties.
The tetrahydroisoquinoline (THIQ) core is prevalent in medicinal chemistry due to its structural similarity to neurotransmitters and its versatility in drug design. Bromination at position 7 enhances molecular weight and polarizability, which may affect binding interactions in biological systems.
Properties
Molecular Formula |
C11H13BrClNO2 |
|---|---|
Molecular Weight |
306.58 g/mol |
IUPAC Name |
methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H12BrNO2.ClH/c1-15-11(14)10-5-8(12)4-7-6-13-3-2-9(7)10;/h4-5,13H,2-3,6H2,1H3;1H |
InChI Key |
QHMNVSGLVKXAQD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1CCNC2)Br.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline followed by esterification and subsequent conversion to the hydrochloride salt. One common method includes:
Bromination: The starting material, 1,2,3,4-tetrahydroisoquinoline, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Esterification: The brominated intermediate is then esterified using methanol and a catalyst such as sulfuric acid.
Hydrochloride Formation: The final step involves converting the ester to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors for bromination and esterification steps, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.
Oxidation Reactions: The tetrahydroisoquinoline ring can be oxidized to form isoquinoline derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of 7-substituted tetrahydroisoquinoline derivatives.
Reduction: Formation of 1,2,3,4-tetrahydroisoquinoline-5-carboxylate or its alcohol derivative.
Oxidation: Formation of isoquinoline-5-carboxylate derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride has shown potential in the development of therapeutic agents for various diseases. Its structure is conducive to modifications that can enhance biological activity.
Neuropharmacology
Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective effects and may be beneficial in treating neurodegenerative disorders such as Parkinson's disease. The bromine substituent can enhance the compound's interaction with biological targets involved in neuroprotection .
Anticancer Activity
Studies have highlighted the potential of tetrahydroisoquinoline derivatives in cancer therapy. The compound's ability to inhibit certain kinases involved in tumor growth presents a promising avenue for anticancer drug development. In vitro studies have demonstrated its efficacy against various cancer cell lines .
Antimicrobial Properties
Preliminary research suggests that this compound may possess antimicrobial properties. Its effectiveness against specific bacterial strains could lead to the development of new antibiotics .
The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes:
- Dopamine Receptors : The compound's structural similarity to dopamine suggests it may act as a modulator of dopamine receptors, which is crucial for treating neurological disorders .
- Kinase Inhibition : Research indicates that this compound may inhibit specific kinases involved in cell proliferation and survival pathways, making it a candidate for cancer treatment .
Case Study 1: Neuroprotective Effects
A study conducted on animal models demonstrated that administration of this compound resulted in significant neuroprotection against oxidative stress-induced neuronal damage. The mechanism was linked to the modulation of antioxidant enzyme activity .
Case Study 2: Anticancer Activity
In vitro assays showed that this compound inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways. These findings suggest its potential as a lead compound for developing new anticancer therapies .
Mechanism of Action
The mechanism of action of methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride is not fully understood, but it is believed to interact with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in neurotransmission and inflammation.
Pathways: The compound could modulate signaling pathways related to cell proliferation and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural similarities with the target molecule, differing in substituent type, position, or ring saturation:
Physicochemical Properties
- Ester Position : The 5-carboxylate position in the target compound versus 3-carboxylate in its positional isomer (CAS 1965308-79-5) may alter solubility and metabolic pathways .
- Ring Saturation: The THIQ scaffold (partially saturated) versus fully aromatic isoquinoline derivatives (e.g., compounds) influences electronic properties and bioavailability .
Commercial Availability
- The target compound is discontinued (), whereas analogues like Methyl 8-fluoro-THIQ-5-carboxylate hydrochloride are available from multiple global suppliers (). This suggests greater industrial applicability for fluorine-containing derivatives .
Biological Activity
Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride is a compound that belongs to the family of tetrahydroisoquinolines, which are known for their diverse biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C11H12BrClN2O2
- Molecular Weight : 299.58 g/mol
- CAS Number : 220247-73-4
- Purity : ≥95%
Biological Activity Overview
Tetrahydroisoquinolines exhibit a wide range of biological activities including anti-inflammatory, antitumor, and neuroprotective effects. This compound has been studied for its potential in various therapeutic applications.
Pharmacological Effects
- Neuroprotective Activity : Research indicates that tetrahydroisoquinolines can protect neuronal cells from oxidative stress and apoptosis. The presence of the bromine atom in this compound may enhance its neuroprotective properties.
- Antitumor Activity : Compounds in the tetrahydroisoquinoline class have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : Some studies suggest that derivatives of tetrahydroisoquinoline can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammation and cancer cell proliferation.
- Receptor Modulation : The compound may act on neurotransmitter receptors, influencing neurochemical pathways that regulate mood and cognition.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Neuroprotection | Reduced oxidative stress in neuronal cells | |
| Antitumor | Inhibition of cancer cell growth | |
| Anti-inflammatory | Decreased levels of inflammatory cytokines |
Case Study Example
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound exhibited significant antitumor activity against breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity. Although specific data on this compound is limited, its structural similarities suggest potential efficacy against similar targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
